methyl 4-{[(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate
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Overview
Description
METHYL 4-(2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDO)BENZOATE is a complex organic compound with a unique structure that combines a pyrrolopyrimidine core with a benzoate ester. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDO)BENZOATE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include dimethylformamide (DMF), dimethylacetamide (DMA), and various catalysts to facilitate cyclization and condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
METHYL 4-(2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to explore new chemical transformations.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its unique structure may lead to the development of new pharmaceuticals with specific therapeutic targets.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of METHYL 4-(2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives and benzoate esters, such as:
Pyrido[2,3-d]pyrimidin-5-one: A related compound with a similar core structure but different substituents.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Another compound with a benzoate ester group but different functional groups.
Uniqueness
METHYL 4-(2-{3-BUTYL-4-OXO-7-PHENYL-3H,4H,5H-PYRROLO[3,2-D]PYRIMIDIN-5-YL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H26N4O4 |
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Molecular Weight |
458.5 g/mol |
IUPAC Name |
methyl 4-[[2-(3-butyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C26H26N4O4/c1-3-4-14-29-17-27-23-21(18-8-6-5-7-9-18)15-30(24(23)25(29)32)16-22(31)28-20-12-10-19(11-13-20)26(33)34-2/h5-13,15,17H,3-4,14,16H2,1-2H3,(H,28,31) |
InChI Key |
DPONVFINKGMJMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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